Rel-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid
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Overview
Description
Rel-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with two carboxylic acid functional groups
Preparation Methods
The synthesis of Rel-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of ethyl diazoacetate and a suitable cyclobutene derivative. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclobutane ring.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous production of the compound with precise control over reaction parameters .
Chemical Reactions Analysis
Rel-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups using reagents like thionyl chloride.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Rel-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Rel-(1R,2S)-2-(ethoxycarbonyl)cyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,2-dicarboxylic acid: This compound has two carboxylic acid groups but lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.
Cyclobutane-1,3-dicarboxylic acid: This compound has carboxylic acid groups at different positions on the cyclobutane ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which provide distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1R,2S)-2-ethoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
WPMICURRLLIGEI-RITPCOANSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]1C(=O)O |
Canonical SMILES |
CCOC(=O)C1CCC1C(=O)O |
Origin of Product |
United States |
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